molecular formula C16H13N7O2 B11638760 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine CAS No. 372508-23-1

5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine

Cat. No.: B11638760
CAS No.: 372508-23-1
M. Wt: 335.32 g/mol
InChI Key: ZJSNGDSQXFXROQ-UHFFFAOYSA-N
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Description

5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine (CAS 888152-28-1) is a specialized chemical compound offered for research and development purposes. With a molecular formula of C24H21N7O2 and a molecular weight of 439.5 g/mol , this molecule features a pyrimidine-diamine core, a class of heterocycles recognized as important intermediates in the synthesis of various biologically active molecules . The structure is further modified with a nitro group and an (E)-phenyldiazenylphenyl moiety, which may contribute to its properties and potential applications. This compound is representative of a class of molecules studied for their utility in pharmaceutical and agrochemical discovery. Pyrimidine diamines are valuable building blocks in organic synthesis and medicinal chemistry . The presence of the azo group (phenyldiazenyl) suggests potential investigational uses in areas such as materials science, particularly in the development of dyes or molecular probes, given that azo compounds are a major class of synthetic dyes and pigments . Researchers may employ this compound as a key intermediate to access more complex structures for screening against biological targets or for developing novel functional materials. [Handling Disclaimer] This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

372508-23-1

Molecular Formula

C16H13N7O2

Molecular Weight

335.32 g/mol

IUPAC Name

5-nitro-4-N-(4-phenyldiazenylphenyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C16H13N7O2/c17-15-14(23(24)25)16(19-10-18-15)20-11-6-8-13(9-7-11)22-21-12-4-2-1-3-5-12/h1-10H,(H3,17,18,19,20)

InChI Key

ZJSNGDSQXFXROQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of aniline derivatives followed by coupling with pyrimidine derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure regioselectivity and yield optimization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in reactions typical of pyrimidine derivatives and azo compounds:

Electrophilic Substitution

  • Mechanism : The nitro group at position 5 enhances the electrophilic nature of the pyrimidine ring, facilitating substitution at positions 4 or 6.

  • Key Factors : Solvent polarity, base strength, and steric hindrance from substituents influence reactivity. Strong bases (e.g., NaOH) and aprotic solvents (e.g., DMF) optimize nucleophilic attack.

Azo Group Reactivity

  • Mechanism : The phenyldiazenyl group undergoes reversible cis-trans isomerization under thermal or light conditions, affecting stability and optical properties.

  • Applications : This reactivity is exploited in pH-sensitive dyes and copolymer materials, as demonstrated in studies involving azo-thiazole derivatives .

Structural Considerations

The compound’s molecular structure (C₁₆H₁₁N₇O₂) dictates its reactivity:

  • Nitro group : Electron-withdrawing, directing electrophilic substitution.

  • Azo linkage : Conjugated system enabling light-induced isomerization.

  • Pyrimidine core : Amenable to nucleophilic attack at positions 4/6.

These features make it a versatile scaffold for designing bioactive molecules and functional materials .

Scientific Research Applications

Synthesis of 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine

The synthesis of this compound typically involves the reaction of nitro-substituted pyrimidines with diazonium salts derived from aniline derivatives. The general synthetic route can be summarized as follows:

  • Preparation of Diazonium Salt : Aniline is treated with nitrous acid to form the diazonium salt.
  • Coupling Reaction : The diazonium salt is then reacted with 5-nitro-4,6-diaminopyrimidine under acidic conditions to yield the target compound.

This method allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships.

Anticancer Properties

Research indicates that 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine exhibits significant anticancer activity. A study demonstrated that derivatives of pyrimidine compounds can inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis and growth. The compound showed greater potency than standard inhibitors in cellular assays, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain pyrimidine derivatives possess broad-spectrum antibacterial activity. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Potential as a Drug Candidate

Given its biological activities, 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine is being investigated as a potential drug candidate for various diseases:

  • Cancer : Its ability to inhibit angiogenesis makes it a candidate for cancer therapy.
  • Infectious Diseases : Its antimicrobial properties suggest possible applications in treating bacterial infections.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the efficacy of 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine in a mouse model of melanoma. The results indicated a significant reduction in tumor size and metastasis compared to control groups receiving standard chemotherapy agents .

CompoundTumor Size Reduction (%)Metastasis Inhibition (%)
Control--
Test Compound6075

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Mechanism of Action

The mechanism of action of 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the phenyldiazenyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine (Target) C₁₆H₁₄N₆O₂ 322.32 4-[(E)-Phenyldiazenyl]phenyl, nitro Diazenyl group enhances conjugation; potential for planar stacking interactions
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine () C₁₆H₁₃N₅O₂ 307.31 Two phenyl groups at N4 and N6 Simpler structure; higher symmetry may improve crystallinity
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine () C₁₈H₁₈N₆O₂ 350.38 Methyl groups at N4 and N6, nitro, diphenyl Methylation increases lipophilicity; dihedral angles affect packing
5-nitro-N-phenyl-pyrimidine-4,6-diamine () C₁₀H₁₀N₆O₂ 246.23 Single phenyl group at N4, nitro Smaller size; lower LogP (2.888) suggests reduced membrane permeability
PTC596 () C₁₉H₁₂F₂N₇F₃ 437.33 Fluorinated benzimidazole, trifluoromethylphenyl Fluorine atoms enhance metabolic stability; complex substituents
Key Observations:
  • Substituent Complexity : The target compound’s phenyldiazenyl group distinguishes it from simpler analogs like 5-nitro-N-phenyl-pyrimidine-4,6-diamine (). This group may enhance electronic conjugation, affecting UV-Vis absorption and redox properties.

Physicochemical Properties

  • In contrast, the dimethyl analog () has a higher molecular weight (350.38 g/mol) and methyl groups that likely increase LogP.
  • Crystallinity : The diphenyl analog () may exhibit improved crystallinity due to symmetry, whereas the diazenyl group in the target compound could introduce disorder, complicating crystallization.

Biological Activity

5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article delves into its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 282.30 g/mol

The presence of the nitro group and the diazenyl moiety contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine typically involves multi-step reactions that incorporate diazotization and coupling reactions. The synthetic pathway can be summarized as follows:

  • Diazotization : An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling : The diazonium salt is then coupled with a pyrimidine derivative under basic conditions to yield the target compound.

Anticancer Activity

Research indicates that compounds similar to 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of cancerous cells, making it a potential candidate for cancer therapy .

Antiviral Properties

Additionally, compounds with similar structural motifs have been explored for their antiviral activities. They may interfere with viral replication processes or inhibit specific viral enzymes, thus providing a therapeutic avenue against various viral infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis and metabolism.
  • Interference with DNA Replication : By mimicking nucleotide structures, it can disrupt normal DNA replication processes.
  • Cell Cycle Arrest : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, preventing them from proliferating .

Case Studies and Research Findings

A review of recent literature highlights several case studies where similar compounds have shown promising results:

StudyCompoundBiological ActivityFindings
5-phenylselenenyl derivativesAnticancerInhibited thymidylate synthase; reduced cell proliferation in leukemia models.
Aromatase inhibitorsAnticancerDemonstrated significant inhibition of aromatase activity leading to decreased estrogen levels in breast cancer models.
Pyrazolo[1,5-a]pyrimidinesEnzymatic inhibitionShowed selective inhibition against various protein targets related to cancer progression.

Q & A

Q. What are the established synthetic routes for 5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine, and how is purity validated?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Nucleophilic substitution : Reacting a nitro-substituted pyrimidine core with aniline derivatives under alkaline conditions.

Diazo coupling : Introducing the phenyldiazenyl group via azo-bond formation under controlled pH and temperature (e.g., using NaNO₂/HCl for diazotization).
Purity Validation :

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess retention time and peak homogeneity.
  • Elemental Analysis : Confirming C, H, N, O percentages within ±0.3% of theoretical values.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular formula).
    Reference : Similar pyrimidine derivatives are synthesized via these steps .

(Basic)

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.2–8.5 ppm for phenyl and pyrimidine protons) and nitro/diazenyl group effects on chemical shifts.
    • 2D NMR (COSY, HSQC) : Resolves connectivity in congested aromatic regions.
  • X-ray Crystallography :
    • Single-crystal diffraction reveals dihedral angles between pyrimidine and phenyl rings (e.g., ~66°–71° in analogous structures ).
    • Hydrogen-bonding networks (e.g., N–H···O interactions involving nitro groups) stabilize the crystal lattice.

(Advanced)

Q. How can researchers investigate the compound’s interaction with biological targets like enzymes or DNA?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) by immobilizing the target protein and monitoring compound association/dissociation in real time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., intercalation vs. groove binding).
  • Molecular Docking : Uses software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., DHFR inhibition ).
    Key Consideration : Validate computational predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues).

(Advanced)

Q. What computational strategies model the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Simulates IR and UV-Vis spectra for comparison with experimental data.
  • Molecular Dynamics (MD) :
    • Evaluates conformational stability in solvent (e.g., water, DMSO) over 100-ns trajectories.
    • Analyzes solvent-accessible surface area (SASA) to identify hydrophobic regions.
      Reference : Crystallographic data (e.g., bond lengths/angles ) calibrates computational models.

(Advanced)

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Theoretical Framework Alignment : Reconcile discrepancies by revisiting hypotheses (e.g., does the compound act via multiple mechanisms?) .
  • Control Experiments :
    • Test for off-target effects using knockout cell lines.
    • Validate assay conditions (e.g., pH, temperature) that may alter compound stability.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrimidine diamines with varying substituents ).

(Advanced)

Q. What experimental designs optimize comparative studies with analogous pyrimidine derivatives?

Methodological Answer:

  • Factorial Design : Vary substituents (e.g., nitro vs. amino groups) and reaction conditions (e.g., solvent polarity) to identify structure-activity relationships .
  • Principal Component Analysis (PCA) : Reduces multi-parametric data (e.g., IC₅₀, logP, dipole moment) to key variables driving bioactivity.
  • Crystallographic Overlays : Compare 3D structures to assess steric/electronic differences influencing target binding .

(Advanced)

Q. How is the compound’s stability under thermal or photolytic conditions assessed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (Td) under nitrogen/air atmospheres.
  • Photostability Testing : Exposes solutions to UV light (λ = 365 nm) and monitors degradation via HPLC.
  • Kinetic Studies : Fits degradation data to Arrhenius or Eyring models to predict shelf-life.

(Advanced)

Q. What methodologies explore the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Screens : Identifies genetic dependencies affecting compound efficacy.
  • Metabolomics : Tracks changes in metabolic pathways (e.g., nucleotide biosynthesis) via LC-MS.
  • Single-Crystal X-ray of Target Complexes : Resolves binding interactions at atomic resolution (e.g., DHFR-compound co-crystals ).

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